Ridaifen-B

Übersicht

Beschreibung

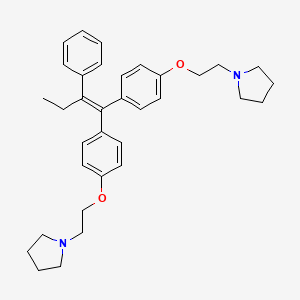

Ridaifen-B is a synthetic analog derived from tamoxifen, a well-known antitumor agent that acts as an antagonist to estrogen receptors. Unlike tamoxifen, this compound induces apoptosis in cancer cells that do not express estrogen receptors, making it a versatile compound in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Ridaifen-B has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.

Medicine: Explored as a potential anticancer agent, particularly for estrogen receptor-negative cancers.

Industry: Potential applications in the development of new therapeutic agents for various diseases.

Wirkmechanismus

Target of Action

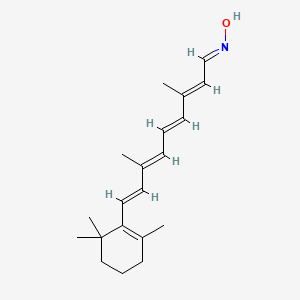

Ridaifen-B (RID-B) is an analog derived from tamoxifen (TAM), which is known for its antitumor effect by acting as an antagonist to the estrogen receptor (ER) . Rid-b has been found to induce cell death at a lower concentration than tam, suggesting that it has a unique target different from er .

Mode of Action

RID-B induces ER-independent apoptosis and autophagy . It has been found that two pyrrolidine side chains peculiar to RID-B are related to its action . Furthermore, analogs with shorter alkyl side chains induced autophagy, but analogs with certain length of alkyl side chains induced apoptosis .

Biochemical Pathways

The biochemical pathways affected by RID-B involve apoptosis and autophagy . RID-B induces apoptosis by causing mitochondrial injury . This injury leads to mitochondria-selective autophagy, also known as mitophagy .

Result of Action

The molecular and cellular effects of RID-B’s action involve the induction of cell death, specifically through apoptosis and autophagy . It has been suggested that RID-B-induced apoptosis is dependent on mitochondrial dysfunction .

Action Environment

It is suggested that the combination of an autophagy inhibitor and an anticancer drug can be effective for cancer treatment, indicating that the cellular environment and concurrent treatments can influence rid-b’s action .

Vorbereitungsmethoden

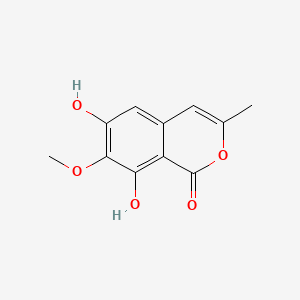

Ridaifen-B can be synthesized through a multi-step process involving the coupling of aromatic aldehydes, allylic nucleophiles, and aromatic nucleophiles in the presence of Lewis acid catalysts. This three-component coupling reaction is a key process developed to improve the synthetic yield of pharmaceutical products . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate. Industrial production methods focus on optimizing these reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Ridaifen-B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die this compound-Struktur einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Strukturmodifikationen auf die biologische Aktivität zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Induktion von Apoptose und Autophagie in Krebszellen.

Medizin: Als potenzielles Antitumormittel untersucht, insbesondere für Östrogenrezeptor-negative Krebserkrankungen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika für verschiedene Krankheiten.

5. Wirkmechanismus

This compound übt seine Wirkungen durch mehrere Mechanismen aus:

Induktion von Apoptose: this compound induziert Apoptose, indem es mitochondriale Schäden verursacht, die zu mitochondrialer Dysfunktion und Zelltod führen.

Induktion von Autophagie: This compound induziert auch Autophagie, einen zellschützenden Mechanismus, der intrazelluläre Bestandteile bis zur Aminosäureebene zerlegt.

Molekulare Ziele: This compound bindet direkt an Grb10-interagierendes GYF-Protein 2 und hemmt den Akt-Phosphorylierungsweg, der für das Zellüberleben entscheidend ist.

Vergleich Mit ähnlichen Verbindungen

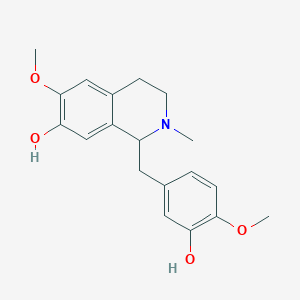

Ridaifen-B wird mit anderen Tamoxifen-Analoga und ähnlichen Verbindungen verglichen:

Tamoxifen: Während Tamoxifen hauptsächlich als Östrogenrezeptor-Antagonist wirkt, induziert this compound Apoptose sowohl in Östrogenrezeptor-positiven als auch in Östrogenrezeptor-negativen Zellen.

Idoxifen: Ein weiteres Tamoxifen-Analogon, Idoxifen, hat ähnliche Antitumorwirkungen, unterscheidet sich jedoch in seinen strukturellen Merkmalen und spezifischen biologischen Aktivitäten.

This compound zeichnet sich durch seine Fähigkeit aus, Apoptose und Autophagie unabhängig vom Östrogenrezeptorstatus zu induzieren, was es zu einer einzigartigen und vielversprechenden Verbindung in der Krebsforschung und -therapie macht.

Eigenschaften

IUPAC Name |

1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQWCGJGUHJSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468369 | |

| Record name | Ridaifen-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886465-70-9 | |

| Record name | Ridaifen-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ridaifen-B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

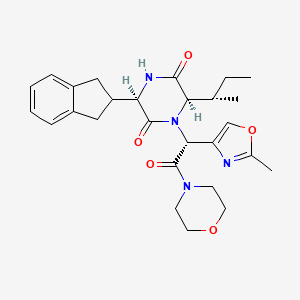

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

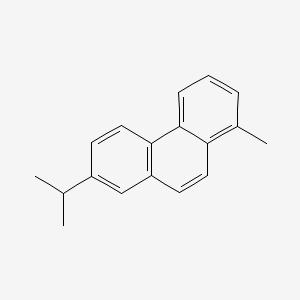

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.